4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine
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Overview
Description
“4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine” is a complex organic compound that incorporates a triazole ring, an azetidine ring, and a pyridine ring . It’s part of a class of ligands that have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Synthesis Analysis
The synthesis of triazole compounds, including “4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine”, has attracted much attention due to their broad biological activities . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been significant progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine” and similar compounds has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . For example, some related compounds have been found to possess a 4-connected three-dimensional (3D) structure .Chemical Reactions Analysis
The chemical reactions involving “4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine” can be complex and depend on the specific conditions. For example, it has been found that depending on the conditions, certain related compounds can provide both N1 and N4 for coordination with ruthenium .properties
IUPAC Name |
4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-3-12-4-2-10(1)7-15-8-11(9-15)16-13-5-6-14-16/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAKHHXATAWGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine |
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